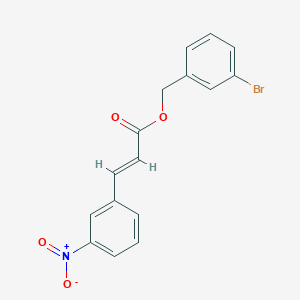![molecular formula C13H14F3NO4S B241502 Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a sulfide compound that is used as a reagent in organic synthesis, and its unique molecular structure makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also act by inhibiting the activity of enzymes involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to exhibit cytotoxicity towards cancer cells, with IC50 values ranging from 0.1 to 10 μM. It has also been shown to exhibit antifungal activity, with MIC values ranging from 0.5 to 2 μg/mL. In addition, it has been shown to inhibit the activity of enzymes involved in fungal cell wall synthesis, such as β-glucan synthase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate in lab experiments is its high potency and selectivity towards cancer cells and fungi. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity towards cancer cells and fungi. Additionally, it may be useful to explore its potential applications in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate involves the reaction of sec-butyl acetate with 2-nitro-4-(trifluoromethyl)thiophenol in the presence of a base. The reaction proceeds via a substitution reaction, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been used in various scientific studies, including medicinal chemistry, biochemistry, and chemical biology. It has been shown to exhibit antifungal and anticancer activity, making it a promising candidate for drug development.
Eigenschaften
Produktname |
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate |
|---|---|
Molekularformel |
C13H14F3NO4S |
Molekulargewicht |
337.32 g/mol |
IUPAC-Name |
butan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C13H14F3NO4S/c1-3-8(2)21-12(18)7-22-11-5-4-9(13(14,15)16)6-10(11)17(19)20/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
SVLLAXAZDANVTD-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C)OC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
methanone](/img/structure/B241437.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)